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Compound of Interest

Compound Name:
1-(4-

Trifluoromethylphenyl)imidazole

Cat. No.: B1329844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic and structural characteristics

of 1-(4-Trifluoromethylphenyl)imidazole. Due to the limited availability of direct experimental

data for this specific compound in the public domain, this guide leverages data from structurally

similar phenyl-imidazole derivatives to provide a comprehensive analytical overview. The

presented data serves as a valuable reference for researchers engaged in the synthesis,

characterization, and application of related compounds in fields such as medicinal chemistry

and materials science.

Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for 1-(4-
Trifluoromethylphenyl)imidazole and its structural analogs. This comparative approach

allows for the prediction and interpretation of the spectroscopic features of the target molecule.

Table 1: General Properties of 1-Phenyl-Imidazole Derivatives
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Compound Molecular Formula
Molecular Weight (
g/mol )

CAS Number

1-(4-

Trifluoromethylphenyl)

imidazole

C₁₀H₇F₃N₂ 212.17 25371-98-6[1][2]

1-Phenylimidazole C₉H₈N₂ 144.17 7164-98-9

1-(4-

Methoxyphenyl)imidaz

ole

C₁₀H₁₀N₂O 174.20 6919-36-4

1-(4-

Chlorophenyl)imidazol

e

C₉H₇ClN₂ 178.62 1080-48-4

Table 2: Comparative ¹H NMR Spectroscopic Data (Predicted for Target Compound)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference. The data for the target compound is predicted based on the analysis of its analogs.

Compound Imidazole Protons (ppm) Phenyl Protons (ppm)

1-(4-

Trifluoromethylphenyl)imidazol

e (Predicted)

~7.2-8.0 ~7.6-7.8

1-Phenylimidazole 7.19 (t), 7.26 (t), 7.72 (s) 7.35-7.50 (m)

1-(4-Methoxyphenyl)imidazole 7.15 (s), 7.20 (s), 7.65 (s) 6.95 (d), 7.30 (d)

2-(4-chlorophenyl) 1, 4, 5-

triphenyl imidazole
Not specified 7.19-7.52 (m)

Table 3: Comparative ¹³C NMR Spectroscopic Data (Predicted for Target Compound)

Note: Chemical shifts (δ) are reported in parts per million (ppm). The data for the target

compound is predicted based on the analysis of its analogs.
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Compound
Imidazole Carbons
(ppm)

Phenyl Carbons
(ppm)

Other

1-(4-

Trifluoromethylphenyl)

imidazole (Predicted)

~118, ~130, ~138
~120, ~126 (q), ~128,

~139
~124 (q, -CF₃)

1-Phenyl-2-[(4-

trifluoromethyl)-

phenyl]-1H-imidazole

Not specified Not specified Not specified

2, 4, 5-triphenyl-1H-

imidazole
135.52, 144.95

127.14, 127.36,

127.60, 128.41,

128.74, 129.14,

129.72, 131.45,

133.27, 137.82

Table 4: Infrared (IR) Spectroscopy Data

Compound Key IR Absorptions (cm⁻¹)

1-(4-Trifluoromethylphenyl)imidazole

Data available as a gas-phase spectrum from

the NIST WebBook, showing characteristic C-H,

C=C, and C-N stretching and bending

vibrations.[3]

4-(4-Fluoro-phenyl)-1H-imidazole

C-H stretching (phenyl): 3056, 3004; C-H

stretching (imidazole): 3163, 3135; C=C

stretching (phenyl): 1608, 1563; C-N stretching:

1459, 1406, 1313, 1277, 1113.[4]

2, 4, 5-triphenyl-1H-imidazole

N-H stretching: 3344; Ar-H stretching: 3059,

2960; C=N stretching: 1598; C=C aromatic:

1483.[5]

Structural Confirmation
While a crystal structure for 1-(4-Trifluoromethylphenyl)imidazole is not publicly available, X-

ray crystallography of analogous compounds provides insight into the expected molecular
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geometry. For instance, in the crystal structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-

imidazole, the phenyl rings and the imidazole ring are planar, with significant torsion angles

between them.[6] The molecules in the unit cell are stabilized by C–H···π interactions.[6] It is

anticipated that 1-(4-Trifluoromethylphenyl)imidazole would adopt a similar non-planar

conformation in the solid state, influenced by the steric and electronic effects of the

trifluoromethyl group.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis and

structural confirmation of imidazole derivatives, based on methods reported in the literature.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-64 scans.

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled pulse sequence is typically used. A larger number of scans (1024 or more)

and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method. Electron Ionization (EI) is common for volatile and thermally stable

compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally

labile molecules.
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Mass Analysis: Acquire the mass spectrum using a mass analyzer such as a quadrupole,

time-of-flight (TOF), or ion trap.

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight

from the molecular ion peak (M⁺) and to identify characteristic fragment ions that provide

structural information.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for

liquids), or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Spectral Analysis: Identify the characteristic absorption bands corresponding to the

functional groups present in the molecule, such as C-H, C=C, C-N, and C-F bonds.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural

confirmation of a novel organic compound like 1-(4-Trifluoromethylphenyl)imidazole.
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Figure 1. Experimental workflow for spectroscopic analysis.

This guide provides a framework for the spectroscopic analysis and structural characterization

of 1-(4-Trifluoromethylphenyl)imidazole by drawing comparisons with known analogs.

Researchers can utilize this information to predict spectral features, design characterization

experiments, and interpret analytical data for this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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